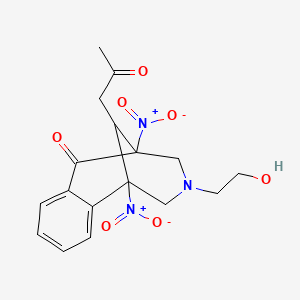![molecular formula C24H24N4O4 B14948541 N-[4-(3'-ethyl-1-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl)phenyl]acetamide](/img/structure/B14948541.png)
N-[4-(3'-ethyl-1-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3’-ethyl-1-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl)phenyl]acetamide is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3’-ethyl-1-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl)phenyl]acetamide involves multiple steps. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving an indole derivative and a pyrrole derivative under acidic conditions.
Introduction of the acetamide group: This step typically involves the reaction of the spirocyclic intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(3’-ethyl-1-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-[4-(3’-ethyl-1-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science:
Mécanisme D'action
The mechanism of action of N-[4-(3’-ethyl-1-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(3’-ethyl-1-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl)phenyl]acetamide: is unique due to its spirocyclic structure and specific functional groups.
Similar compounds: Other spirocyclic compounds with different substituents on the indole or pyrrole rings.
Uniqueness
The uniqueness of N-[4-(3’-ethyl-1-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl)phenyl]acetamide lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C24H24N4O4 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
N-[4-(1-ethyl-1'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H24N4O4/c1-4-17-19-20(24(26-17)16-7-5-6-8-18(16)27(3)23(24)32)22(31)28(21(19)30)15-11-9-14(10-12-15)25-13(2)29/h5-12,17,19-20,26H,4H2,1-3H3,(H,25,29) |
Clé InChI |
VHFZKDXVPXFEJP-UHFFFAOYSA-N |
SMILES canonique |
CCC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)C)C4(N1)C5=CC=CC=C5N(C4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14948475.png)
![7-(Dimethylamino)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B14948477.png)
![Nonyl 3-amino-6-methyl-5-(phenylcarbamoyl)-4-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14948487.png)
![Adamantane-1-carboxylic acid [(adamantane-1-carbonyl)-amino]-methyleneamide](/img/structure/B14948492.png)

![Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14948498.png)
![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14948502.png)
![2-[3-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14948504.png)
![N-(3-chlorophenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B14948509.png)
![1-[2-(dimethylamino)ethyl]-N-phenyl-1H-indole-2-carboxamide](/img/structure/B14948522.png)
![6-(3-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14948523.png)
![N-(4-chlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948529.png)
![3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B14948534.png)
![(2Z)-3-benzyl-N-(3-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B14948548.png)
